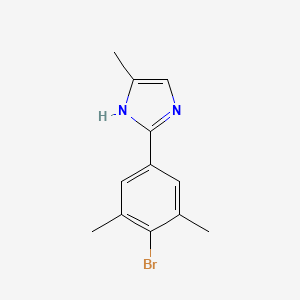

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole

Description

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole is a substituted imidazole derivative featuring a brominated and dimethylated phenyl group at position 2 and a methyl group at position 5 of the imidazole core. The bromine atom and methyl substituents influence its electronic, steric, and solubility properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C12H13BrN2 |

|---|---|

Molecular Weight |

265.15 g/mol |

IUPAC Name |

2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C12H13BrN2/c1-7-4-10(5-8(2)11(7)13)12-14-6-9(3)15-12/h4-6H,1-3H3,(H,14,15) |

InChI Key |

AVFSNTMWGMIMCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole typically involves:

- Construction of the imidazole core.

- Introduction of substituents on the phenyl ring (4-bromo, 3,5-dimethyl).

- Methylation at the 5-position of the imidazole ring.

A common approach is the condensation of appropriately substituted benzaldehydes or ketones with imidazole precursors, followed by functional group transformations.

Phosphonium Ylide Mediated Synthesis (Patent CN102452984B)

A notable industrially applicable method is described in Chinese patent CN102452984B, which outlines a synthetic route to vinyl-substituted imidazoles structurally related to the target compound. Although the patent focuses on 4-[1-(2,3-dimethylphenyl)vinyl]-1-R1-2-R2 imidazoles, the methodology is adaptable to synthesize 2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole by modifying substituents.

Key features of this method include:

- Use of phosphonium ylide generated from trityl bromo-phosphonium salt and n-butyllithium in anhydrous tetrahydrofuran (THF).

- Reaction with 2,3-dimethylphenyl imidazol-4-one derivatives under mild conditions (room temperature).

- Stirring overnight (12-16 hours) to complete the reaction.

- Product isolation by filtration, concentration, and purification through silica gel column chromatography.

Representative experimental conditions and yields are summarized below:

| Embodiment | Reagents & Conditions | Product | Yield (g) | Purification Method |

|---|---|---|---|---|

| 1 | 0.1 mol n-BuLi, 35.7 g trityl bromo-phosphonium, 20 g 2,3-dimethylphenyl imidazol-4-one, THF (200 mL), RT, 12-16 h | 4-[1-(2,3-3,5-dimethylphenyl)vinyl] imidazole | 17.6 | Silica gel column (MeOH/DCM 5-15%) |

| 2 | Same as above, 44.2 g 2,3-dimethyl-1-(trityl) imidazol-4-one, THF (300 mL), RT, 12-16 h | 4-[1-(2,3-3,5-dimethylphenyl)vinyl]-1-(trityl) imidazole | 41.0 | Silica gel column (Sherwood oil/ethyl acetate 10-20%) |

| 3 | Same as above, 42.1 g 2,3-dimethylphenyl-1-dimethyl methyl amide-2-t-butyldimethylsilyl imidazol-4-one, THF (300 mL), RT, 12-16 h | 4-[1-(2,3-3,5-dimethylphenyl)vinyl]-1-dimethyl methyl amide-2-t-butyldimethylsilyl imidazole | 35.2 | Silica gel column (Sherwood oil/ethyl acetate 5-10%) |

This method offers advantages of mild reaction conditions, good yields, and suitability for industrial scale-up due to the avoidance of multi-step reactions and expensive reagents.

Recent Advances in Imidazole Synthesis Relevant to the Target Compound

Recent literature reviews highlight various methods for synthesizing substituted imidazoles, including:

- Condensation of α-hydroxyketones or α-oxoaldehydes with amidines or diamines.

- N-heterocyclic carbene (NHC)-catalyzed syntheses from acetophenones and amines.

- Use of elemental sulfur for tetrasubstituted imidazole formation.

These methods provide flexibility in substituent installation and can be adapted to synthesize 2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole by choosing appropriate starting materials and reaction conditions.

Comparative Summary Table of Preparation Methods

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Imidazole vs. Benzimidazole Derivatives

- Target Compound : The imidazole core lacks fused aromatic rings, reducing molecular rigidity compared to benzimidazole derivatives.

- This structural difference may impact binding affinity in biological systems.

Saturated vs. Unsaturated Imidazole Derivatives

- Target Compound : The fully unsaturated 1H-imidazole ring allows for conjugation and aromatic stabilization.

- Analog Example: 2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one () contains a partially saturated dihydroimidazol-4-one ring, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects

Halogen Substituents

- Target Compound : The 4-bromo-3,5-dimethylphenyl group introduces steric bulk and electron-withdrawing effects.

- Analog Example : 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole () replaces bromine with fluorine, reducing steric hindrance and increasing electronegativity. Fluorine’s smaller size may enhance membrane permeability in drug candidates.

Methyl and Methoxy Groups

- Target Compound : Methyl groups at positions 3 and 5 on the phenyl ring increase hydrophobicity.

- Analog Example : 3-(4-Bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-5-(4-méthoxy-benzylidène)-3,5-dihydro-imidazol-4-one () incorporates a methoxy group, which enhances solubility via polar interactions.

Common Reaction Pathways

- Target Compound Synthesis : Likely involves condensation of substituted aldehydes with amines, similar to procedures in (e.g., K₂CO₃ and DMF-mediated reactions).

- Analog Synthesis :

- 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole () uses a multi-step protocol with K₂CO₃ and tosylmethyl isocyanide.

- 4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole () employs Suzuki-Miyaura coupling with Pd(PPh₃)₄, highlighting divergent strategies for introducing aryl groups.

Physical and Spectral Properties

Melting Points and Stability

- Analog Example : 3-(4-Bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-5-(4-méthoxy-benzylidène)-3,5-dihydro-imidazol-4-one () melts at 195–196°C, indicating higher stability due to hydrogen bonding from the dihydroimidazolone core.

Spectroscopic Data

Biological Activity

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

The compound features a bromo substituent on a dimethylphenyl ring and an imidazole core, which is known for its diverse biological properties. The presence of halogen atoms, such as bromine, can enhance the compound's interactions with biological targets, potentially increasing its efficacy in various applications.

The mechanism of action for 2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole involves interactions with various biological targets, including enzymes and receptors. The bromine and methyl groups can participate in hydrogen bonding and halogen bonding, influencing the compound's binding affinity and specificity towards these targets.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Compounds with imidazole moieties have shown significant antitumor effects. For instance, derivatives of imidazole have been evaluated against various cancer cell lines, demonstrating IC50 values indicating their potency. A related study highlighted that imidazole derivatives exhibited selective activity against renal cancer cells with IC50 values as low as 1.143 µM .

- Antimicrobial Activity : Imidazole derivatives have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy of similar compounds has been assessed using diffusion methods, showing promising results .

- Anti-inflammatory Activity : Some studies indicate that imidazole compounds can inhibit pro-inflammatory mediators. For example, certain derivatives have been shown to inhibit the NF-κB transcription factor and reduce nitric oxide release in macrophages, suggesting their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of imidazole derivatives. Here are some key findings:

| Study | Biological Activity | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antitumor | 1.143 µM | Renal cancer |

| Study 2 | Antibacterial | - | S. aureus, E. coli |

| Study 3 | Anti-inflammatory | - | J774 macrophages |

Example Research Findings

- A study demonstrated that modifications to the imidazole structure led to increased antiproliferative activity against a panel of human tumor cell lines .

- Another investigation highlighted that specific imidazole derivatives exhibited significant analgesic activity comparable to established analgesics .

Applications in Drug Discovery

The versatility of imidazole compounds makes them valuable in drug design. They serve as building blocks for synthesizing pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. The structural characteristics of imidazoles allow for modifications that can enhance their biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole, and how is structural purity validated?

- Synthesis Optimization : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehydes and amines under reflux conditions. Polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ or NaH are effective for intermediate substitutions .

- Structural Validation :

- FTIR : Confirm the presence of C=N (imidazole ring) at ~1617 cm⁻¹ and C-Br stretching at ~590 cm⁻¹ .

- NMR : Aromatic protons appear as multiplets at δ 7.44–8.35 ppm in NMR, while methyl groups resonate at δ 2.64 ppm. NMR shows imidazole carbons at ~150 ppm .

- Elemental Analysis : Verify calculated vs. experimental C, H, N, and Br percentages (e.g., C: 54.1%, H: 3.8%, Br: 25.7%) .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- The bromine atom at the 4-position of the phenyl ring enables Suzuki-Miyaura coupling with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/EtOH at 80°C yield biaryl derivatives, useful for diversifying pharmacological scaffolds .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s binding affinity for EGFR kinase?

- Molecular Docking : AutoDock Vina or Schrödinger Suite is used to simulate binding poses. The imidazole core interacts with EGFR’s hinge region (Met793), while the bromophenyl group occupies hydrophobic pockets. Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .

- MD Simulations : AMBER or GROMACS assess binding stability over 100 ns, calculating RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. How do ADMET properties impact the compound’s potential as a drug candidate?

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 45 Ų, LogP: 3.1). The bromine atom increases molecular weight (~340 g/mol) but may reduce metabolic stability (CYP3A4 substrate). Toxicity risks (e.g., hERG inhibition) are evaluated using ProTox-II .

- In-Vitro Validation : Microsomal stability assays (human liver microsomes, 1 hr) show <50% degradation. Ames test results (TA98/TA100) indicate low mutagenicity .

Q. What experimental designs resolve contradictions in cytotoxicity data across cell lines?

- Dose-Response Analysis : Use MTT assays (24–72 hr) on EGFR-overexpressing cell lines (e.g., A549, HepG2). IC₅₀ discrepancies may arise from variations in efflux pump (P-gp) activity or apoptosis pathways (caspase-3 activation). Normalize data to positive controls (e.g., erlotinib) .

- Mechanistic Studies : Western blotting confirms EGFR phosphorylation inhibition (pTyr1068). Synergy with cisplatin is tested via Chou-Talalay combination indices .

Methodological Considerations

Q. How are regioselectivity challenges addressed during imidazole ring functionalization?

- Protecting Groups : Boc protection of the imidazole NH prevents undesired alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) restores reactivity for subsequent steps .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yields (86% vs. 73%) for halogenated derivatives .

Q. What analytical techniques quantify trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.